N-(2-ethylpyrimidin-5-yl)-3-methoxy-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylpyrimidin-5-yl)-3-methoxy-2-methylpropanamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their significant biological and therapeutic properties
Preparation Methods
The synthesis of N-(2-ethylpyrimidin-5-yl)-3-methoxy-2-methylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-ethylpyrimidine-5-carboxylic acid with 3-methoxy-2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography .
Chemical Reactions Analysis
N-(2-ethylpyrimidin-5-yl)-3-methoxy-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent acids and amines.
Scientific Research Applications
N-(2-ethylpyrimidin-5-yl)-3-methoxy-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-ethylpyrimidin-5-yl)-3-methoxy-2-methylpropanamide involves its interaction with specific molecular targets. In medicinal chemistry, pyrimidine derivatives are known to inhibit enzymes or receptors involved in various biological pathways. For example, they can inhibit kinases, which play a crucial role in cell signaling and cancer progression. The compound’s structure allows it to bind to the active site of the target enzyme or receptor, thereby blocking its activity and leading to therapeutic effects .
Comparison with Similar Compounds
N-(2-ethylpyrimidin-5-yl)-3-methoxy-2-methylpropanamide can be compared with other pyrimidine derivatives such as:
N-(pyridin-2-yl)amides: These compounds have similar structures but differ in the position and type of substituents on the pyrimidine ring.
3-bromoimidazo[1,2-a]pyridines: These compounds are synthesized from similar starting materials but have different biological activities and applications.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their CDK2 inhibitory activity and are used in cancer treatment.
This compound stands out due to its unique combination of substituents, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
N-(2-ethylpyrimidin-5-yl)-3-methoxy-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-4-10-12-5-9(6-13-10)14-11(15)8(2)7-16-3/h5-6,8H,4,7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJKNMNMCLJYAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)NC(=O)C(C)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.